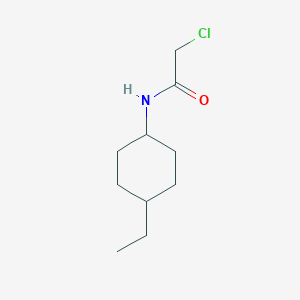

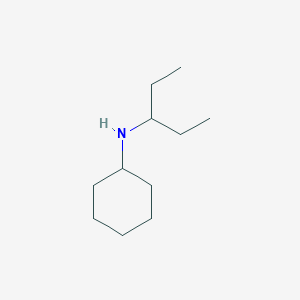

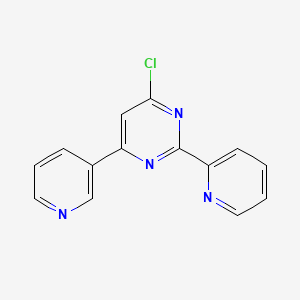

![molecular formula C12H14N2S B1416311 [(Pirimidin-3-il)metil][2-(tiofen-2-il)etil]amina CAS No. 1019556-62-7](/img/structure/B1416311.png)

[(Pirimidin-3-il)metil][2-(tiofen-2-il)etil]amina

Descripción general

Descripción

“[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine” is a compound that contains a pyridine and a thiophene ring. The pyridine ring is attached to a methyl group, which is connected to an ethylamine group. The ethylamine group is also attached to a thiophene ring .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For example, the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one involved the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which then reacted with thiourea to obtain a pyrimidinthiol derivative .Molecular Structure Analysis

The molecular structure of “[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine” consists of a pyridine ring and a thiophene ring connected by a methyl and ethylamine group. The pyridine ring is a six-membered ring with one nitrogen atom, while the thiophene ring is a five-membered ring with one sulfur atom .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For example, 2-Thiopheneethylamine, a related compound, undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

[(Pirimidin-3-il)metil][2-(tiofen-2-il)etil]amina sirve como precursor para sintetizar varios compuestos heterocíclicos, los cuales son cruciales en la química medicinal debido a sus diversas actividades biológicas . El compuesto puede experimentar reacciones para formar nuevos derivados de pirimidina-2-tiol, pirazol y pirano. Estos derivados a menudo son buscados por sus potenciales propiedades farmacológicas.

Aplicaciones Antioxidantes y Antiinflamatorias

La porción de tiofeno presente en el compuesto está asociada con significativas actividades antioxidantes y antiinflamatorias . Los derivados sintetizados a partir de este compuesto han mostrado efectos potentes en la eliminación de radicales libres y la inhibición de procesos inflamatorios en estudios tanto in vitro como in vivo.

Actividad Anti-fibrosis

Los derivados de pirimidina, que pueden ser sintetizados a partir de this compound, han sido estudiados por sus actividades anti-fibróticas . Estos compuestos han mostrado promesa en la inhibición de la expresión de colágeno y la reducción del contenido de hidroxiprolina, lo que sugiere un potencial como nuevos fármacos anti-fibróticos.

Orientación Farmacológica

Los derivados del compuesto han sido explorados por su capacidad para dirigirse selectivamente a receptores farmacológicos específicos . Por ejemplo, se han utilizado para crear antagonistas nuevos y selectivos para el Receptor Potencial Transitorio Vanilloide 3 (TRPV3), que está implicado en varios trastornos sensoriales y de la piel.

Investigación Antitumoral

Los andamiajes de piridina, como el presente en this compound, están siendo investigados por sus propiedades anticancerígenas . Se han utilizado para crear derivados de sulfonamida terciaria que actúan como inhibidores de enzimas específicas como la anhidrasa carbónica IX, que es un objetivo para agentes anticancerígenos.

Biología Química y Descubrimiento de Fármacos

El compuesto también es valioso en el campo de la biología química y el descubrimiento de fármacos para construir bibliotecas de nuevos compuestos heterocíclicos con potenciales actividades biológicas . Su versatilidad permite la exploración de una amplia gama de reacciones químicas, lo que lleva al descubrimiento de nuevas moléculas con potencial terapéutico.

Direcciones Futuras

The future directions for research on “[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been used in the synthesis of pyrimidine derivatives , which are known to interact with a variety of biological targets .

Mode of Action

It’s known that the compound can undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives .

Biochemical Pathways

It’s known that similar compounds have been used in the synthesis of pyrimidine derivatives , which can affect various biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

It’s known that similar compounds have shown dose- and time-dependent pharmacokinetics .

Result of Action

It’s known that similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo .

Action Environment

It’s known that the compound is sensitive to air , suggesting that its stability and efficacy could be influenced by exposure to oxygen.

Análisis Bioquímico

Biochemical Properties

[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to environmental stimuli.

Molecular Mechanism

The molecular mechanism of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response before toxicity occurs.

Metabolic Pathways

[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and flavin-containing monooxygenases, which are responsible for its biotransformation . These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier transporters, influencing its localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and pharmacokinetics.

Subcellular Localization

[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to particular organelles, such as the mitochondria or nucleus, through specific targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes, as it allows the compound to interact with key biomolecules within these compartments.

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethyl)-2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-3-11(9-13-6-1)10-14-7-5-12-4-2-8-15-12/h1-4,6,8-9,14H,5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKKVVDJFQTBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

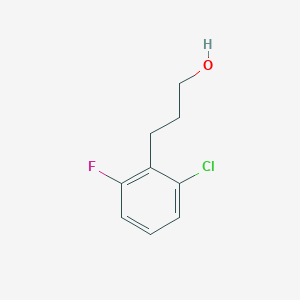

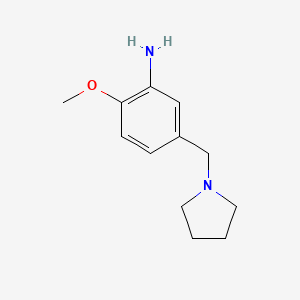

![2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B1416234.png)

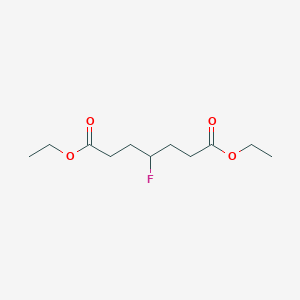

![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)

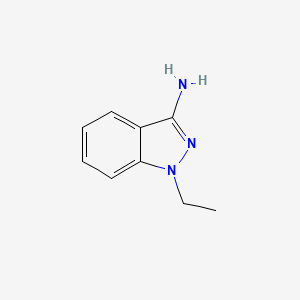

![5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1416245.png)

![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)